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molecular formula C18H23N3 B8723993 2-(4-Phenylpiperazinylethyl)aniline CAS No. 87007-79-2

2-(4-Phenylpiperazinylethyl)aniline

Cat. No. B8723993
M. Wt: 281.4 g/mol
InChI Key: JCELPPMEPCQJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04590193

Procedure details

The 2-(4-phenylpiperazinylethyl)aniline was isolated by crystallization of the evaporation residue dissolved in a mixture of ethyl ether and petroleum ether. Melting point was 103° C.
Name
2-(4-phenylpiperazinylethyl)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[N+:21]([O-])=O)[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(OCC)C>[C:1]1([N:7]2[CH2:8][CH2:9][N:10]([CH2:13][CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[NH2:21])[CH2:11][CH2:12]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
2-(4-phenylpiperazinylethyl)aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCN(CC1)CCC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N1CCN(CC1)CCC1=C(N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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